molecular formula C14H9N3O4S2 B2509561 N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 941871-19-8

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2509561
CAS No.: 941871-19-8
M. Wt: 347.36
InChI Key: RLHQLKXFZOXMSX-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a benzothiophene ring, and various functional groups including a carbamoyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene ring and introduce the carbamoyl and nitro groups through a series of reactions including nitration, amidation, and coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene or benzothiophene rings.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives and thiophene-based compounds.

    Thiazoles: Compounds with a thiazole ring exhibit similar biological activities and are used in medicinal chemistry.

    Indoles: Indole derivatives also show diverse biological activities and are structurally related to benzothiophenes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S2/c15-12(18)9-3-4-22-14(9)16-13(19)11-6-7-5-8(17(20)21)1-2-10(7)23-11/h1-6H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHQLKXFZOXMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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